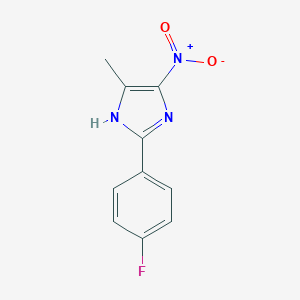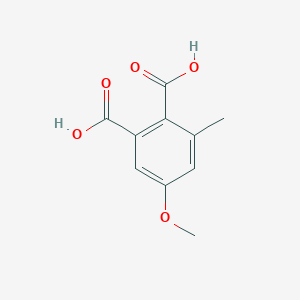![molecular formula C10H11F3N2O3 B012846 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol CAS No. 103748-04-5](/img/structure/B12846.png)
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol
概要
説明
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an aniline moiety attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol typically involves the following steps:
Nitration: The starting material, 2-methyl-4-(trifluoromethyl)aniline, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. This introduces a nitro group at the ortho position relative to the aniline group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting amine is then alkylated with ethylene oxide to introduce the ethan-1-ol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol moiety is oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetaldehyde or 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid.
Reduction: Formation of 2-[Methyl-2-amino-4-(trifluoromethyl)anilino]ethan-1-ol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
2-[Methyl-2-nitro-4-(trifluoromethyl)aniline]: Lacks the ethan-1-ol moiety.
2-[Methyl-2-nitro-4-(trifluoromethyl)phenol]: Contains a hydroxyl group instead of an aniline group.
2-[Methyl-2-nitro-4-(trifluoromethyl)benzoic acid]: Contains a carboxylic acid group instead of an ethan-1-ol moiety.
Uniqueness
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethan-1-ol moiety allows for additional hydrogen bonding interactions, which can influence its behavior in biological systems and chemical reactions.
特性
IUPAC Name |
2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-14(4-5-16)8-3-2-7(10(11,12)13)6-9(8)15(17)18/h2-3,6,16H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQDFIVHJTZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381472 | |
| Record name | 2-{Methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103748-04-5 | |
| Record name | 2-{Methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)


![Octreotide[reduced]](/img/structure/B12769.png)









![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)
